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Introduction
Mexaform is a pharmaceutical formulation previously used for the treatment of intestinal

infections. It is a combination drug product containing two active pharmaceutical ingredients:

clioquinol and phanquinone. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) possesses

antibacterial and antifungal properties, while phanquinone (4,7-phenanthroline-5,6-dione) is an

antiprotozoal agent.[1][2] The quality control and analysis of Mexaform necessitate reliable and

robust analytical methods to identify and quantify its individual components. This application

note provides a comprehensive overview of the spectroscopic techniques applicable to the

analysis of clioquinol and phanquinone, including Ultraviolet-Visible (UV-Vis) Spectroscopy,

Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass

Spectrometry (MS). Detailed experimental protocols and representative data are presented to

facilitate the implementation of these methods in a laboratory setting.

Chemical Structures
Component Chemical Structure Molecular Formula Molar Mass

Clioquinol
5-chloro-7-

iodoquinolin-8-ol
C₉H₅ClINO 305.50 g/mol

Phanquinone
4,7-phenanthroline-

5,6-dione
C₁₂H₆N₂O₂ 210.19 g/mol
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Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of clioquinol and

phanquinone, based on their chromophoric nature.

Component Solvent λmax (nm)
Molar Absorptivity
(ε, L·mol⁻¹·cm⁻¹)

Clioquinol 3 N Hydrochloric Acid 267

Not explicitly stated,

but method is suitable

for quantification.

Phanquinone Ethanol

~233 (estimated

based on similar

quinone structures)

Not available

Note: The linearity of the UV-Vis spectrophotometric method for clioquinol has been

established over a concentration range of 1.5–8 µg/ml.[3]

Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette is

suitable for this analysis.

Reagents:

Clioquinol Reference Standard

Phanquinone Reference Standard

Methanol (Spectroscopic Grade)

Hydrochloric Acid (HCl), 3 N

Standard Solution Preparation (Clioquinol):

Accurately weigh approximately 10 mg of Clioquinol Reference Standard and transfer it to a

100 mL volumetric flask.
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Dissolve the standard in a small amount of methanol and dilute to volume with 3 N

hydrochloric acid to obtain a stock solution of 100 µg/mL.

Prepare a series of working standard solutions by diluting the stock solution with 3 N

hydrochloric acid to achieve concentrations ranging from 2 to 10 µg/mL.

Standard Solution Preparation (Phanquinone):

Accurately weigh approximately 10 mg of Phanquinone Reference Standard and transfer it

to a 100 mL volumetric flask.

Dissolve and dilute to volume with spectroscopic grade ethanol to obtain a stock solution of

100 µg/mL.

Prepare a series of working standard solutions by diluting the stock solution with ethanol to

achieve a suitable concentration range for analysis.

Sample Preparation (from Mexaform formulation):

Weigh and finely powder a representative number of Mexaform tablets.

Accurately weigh a portion of the powder equivalent to a known amount of the active

ingredients.

Extract the active components with a suitable solvent (e.g., methanol) using sonication for

15-20 minutes.

Filter the extract through a 0.45 µm syringe filter.

Dilute the filtrate with the appropriate solvent (3 N HCl for clioquinol, ethanol for

phanquinone) to a concentration within the linear range of the assay.

Measurement:

Set the spectrophotometer to scan from 200 to 400 nm.

Use the respective solvent as a blank.
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Record the absorbance spectra of the standard and sample solutions.

For quantification, measure the absorbance at the λmax of each component.

Data Analysis: Construct a calibration curve by plotting the absorbance of the standard

solutions versus their concentrations. Determine the concentration of each component in the

sample solution from the calibration curve using linear regression.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification and structural elucidation of clioquinol

and phanquinone by providing information about the functional groups present in the

molecules.

Component Wavenumber (cm⁻¹) Vibrational Assignment

Clioquinol ~3400 O-H stretch (phenolic)

~1600 C=C aromatic ring stretch

~1200 C-O stretch

~800-600 C-Cl, C-I stretch

Phanquinone ~1680 C=O stretch (quinone)

~1600 C=C/C=N aromatic ring stretch

Note: The IR spectrum of clioquinol can be obtained as a solid mull.[4]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean before each measurement by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the powdered sample (clioquinol, phanquinone, or the Mexaform
formulation) directly onto the ATR crystal.
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Apply consistent pressure using the ATR's pressure clamp to ensure good contact between

the sample and the crystal.

Measurement:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to

400 cm⁻¹.

Data Analysis: The resulting IR spectrum should be baseline corrected and the peaks

corresponding to the characteristic functional groups of clioquinol and phanquinone should be

identified and compared with reference spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment

of the hydrogen (¹H) and carbon (¹³C) atoms within clioquinol and phanquinone.

Component Solvent
Chemical Shift
(δ, ppm)

Multiplicity Assignment

Clioquinol DMSO-d₆ ~8.99 d H-2

~8.48 d H-4

~7.99 s H-6

~7.78 s OH

Phanquinone CDCl₃
Not readily

available
- Aromatic protons

Note: ¹H NMR data for clioquinol is available in DMSO-d₆.[1]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

5 mm probe.
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Reagents:

Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

Dissolve approximately 5-10 mg of the sample (clioquinol, phanquinone, or a purified extract

from Mexaform) in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

Add a small amount of TMS as an internal reference (0 ppm).

Measurement:

Insert the NMR tube into the spectrometer and lock the field on the deuterium signal of the

solvent.

Shim the magnetic field to achieve optimal resolution.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are

sufficient.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required due to the low natural abundance of ¹³C.

Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative

number of protons. Assign the chemical shifts to the respective nuclei in the molecule based on

their chemical environment, multiplicity, and coupling constants.

Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique used to determine the molecular weight and

elemental composition of clioquinol and phanquinone, and to elucidate their structures through

fragmentation analysis.
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Component Ionization Mode
[M]+ or [M+H]⁺
(m/z)

Key Fragment Ions
(m/z)

Clioquinol ESI+ 305.9 (for C₉H₅ClINO)
Fragmentation data

not readily available

Phanquinone ESI+ 211.1 (for C₁₂H₆N₂O₂)
Fragmentation data

not readily available

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, consisting of a

High-Performance Liquid Chromatography (HPLC) unit coupled to a mass spectrometer (e.g.,

Quadrupole, Time-of-Flight, or Ion Trap).

Chromatographic Conditions (Example):

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic

acid).

Flow Rate: 0.5 mL/min

Injection Volume: 10 µL

Mass Spectrometry Conditions (Example):

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Scan Range: m/z 50-500

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare solutions of the reference standards and the sample extract in

the mobile phase at a concentration of approximately 1-10 µg/mL.

Measurement: Inject the prepared solutions into the LC-MS system. The components will be

separated by the HPLC column before entering the mass spectrometer for detection.

Data Analysis: Identify the peaks corresponding to clioquinol and phanquinone in the total ion

chromatogram based on their retention times and mass-to-charge ratios. Analyze the mass

spectra to confirm the molecular weight and study the fragmentation patterns to confirm the

identity of the compounds.
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Caption: Experimental workflow for the spectroscopic analysis of Mexaform.
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Caption: Proposed signaling pathway for the action of clioquinol.

Conclusion
The spectroscopic methods detailed in this application note provide a robust framework for the

qualitative and quantitative analysis of clioquinol and phanquinone in Mexaform or as
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individual substances. UV-Vis spectroscopy is well-suited for routine quantitative analysis, while

FT-IR, NMR, and MS provide essential information for identification, structural confirmation,

and purity assessment. The provided protocols can be adapted and validated for specific

laboratory instrumentation and regulatory requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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